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molecular formula C12H9N3 B8290243 Benzo[c][1,8]naphthyridin-6-amine

Benzo[c][1,8]naphthyridin-6-amine

Cat. No. B8290243
M. Wt: 195.22 g/mol
InChI Key: IGXSKLGXPGFXCH-UHFFFAOYSA-N
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Patent
US08895577B2

Procedure details

A solution of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (1.0 eq.) and 2-bromobenzonitrile (1.0 eq.), tetrakis(triphenyl-phosphine)palladium (5 mol %), and 2N aqueous sodium carbonate solution (2.0 eq.) in toluene/ethanol (2:1, 0.03 M) was stirred at 100° C. overnight. After cooling to ambient temperature, the reaction content was diluted with methanol. The insoluble solids were filtered off, and the filtrate was concentrated en vacuo to obtain a crude residue. The crude product was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-80% ethyl acetate in hexane to give benzo[c][1,8]naphthyridin-6-amine as a white solid. 1H NMR (methanol-d4): δ 8.88 (dd, 1H), 8.67-8.63 (m, 2H), 8.30 (d, 1H), 7.90 (dt, 1H), 7.74 (dt, 1H), 7.36 (dd, 1H). LRMS [M+H]=196.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB(C2[C:10]([NH:15][C:16](=O)OC(C)(C)C)=[N:11][CH:12]=[CH:13][CH:14]=2)O1.BrC1C=CC=CC=1C#[N:28].C(=O)([O-])[O-].[Na+].[Na+].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C(O)C>CO>[CH:14]1[CH:13]=[CH:12][N:11]=[C:10]2[C:45]=1[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1[C:16]([NH2:28])=[N:15]2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C(=NC=CC1)NC(OC(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude residue
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
C1=C2C3=C(C(=NC2=NC=C1)N)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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